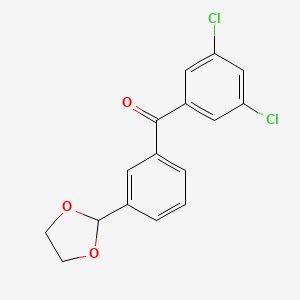

3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

説明

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of benzophenone derivative research that began in the late 19th century with the initial characterization of simple benzophenone compounds. The foundational work on benzophenone derivatives established these compounds as valuable synthetic intermediates and photochemical reagents, setting the stage for subsequent modifications that would lead to more complex derivatives. Early research into halogenated benzophenones demonstrated that chlorine substitution could significantly alter both the electronic properties and synthetic utility of these aromatic ketone systems.

The specific incorporation of dioxolane functionality into benzophenone structures represents a more recent development in this chemical lineage, reflecting advances in heterocyclic chemistry that occurred primarily during the latter half of the 20th century. The 1,3-dioxolane ring system gained prominence as a protecting group for carbonyl compounds and as a synthetic building block for complex molecular architectures. The integration of this heterocyclic system with halogenated benzophenone structures required sophisticated synthetic methodologies that were not available until the development of modern organic synthesis techniques.

Contemporary research databases indicate that compounds with the specific CAS registry number 898759-61-0 began appearing in chemical literature during the early 21st century, suggesting that this compound represents a relatively recent addition to the family of specialized benzophenone derivatives. The compound's emergence in commercial chemical catalogs and research databases reflects the growing demand for sophisticated synthetic intermediates capable of participating in complex multi-step synthetic sequences.

IUPAC Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex aromatic compounds containing both halogen substituents and heterocyclic attachments. The complete IUPAC designation for this compound is (3,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone, which precisely describes the connectivity and substitution pattern of the molecular structure. This nomenclature system clearly identifies the compound as a methanone (ketone) derivative connecting two distinct aromatic systems: a dichlorophenyl group and a dioxolan-substituted phenyl group.

The structural identification of this compound reveals a molecular architecture characterized by specific geometric and electronic features that contribute to its chemical behavior. The molecular formula C16H12Cl2O3 indicates the presence of sixteen carbon atoms arranged in two aromatic rings, a ketone linkage, and a five-membered heterocyclic ring containing two oxygen atoms. The SMILES notation for this compound, O=C(C1=CC=CC(C2OCCO2)=C1)C3=CC(Cl)=CC(Cl)=C3, provides a linear representation of the molecular connectivity that enables computational analysis and database searching.

The three-dimensional structure of this compound exhibits characteristic features of substituted benzophenone compounds, including a central carbonyl group that serves as the connection point between the two aromatic systems. The presence of the 1,3-dioxolane ring introduces additional conformational complexity, as this five-membered heterocycle adopts a non-planar envelope conformation that influences the overall molecular geometry. The chlorine atoms positioned at the 3,5-locations of one phenyl ring create a symmetrical substitution pattern that affects both the electronic distribution and steric profile of the molecule.

Position Within Benzophenone Derivative Classifications

This compound occupies a specialized position within the broader classification system of benzophenone derivatives, representing an advanced example of multifunctional aromatic ketone compounds. According to chemical taxonomy systems, this compound belongs to the class of organic compounds known as benzophenones, which are characterized by a ketone group attached to two phenyl rings. More specifically, it falls within the subclass of halogenated benzophenones due to the presence of chlorine substituents, and simultaneously belongs to the category of heterocyclic-substituted benzophenones due to the dioxolane ring attachment.

The classification of this compound as a chlorinated aromatic compound with heterocyclic characteristics reflects its dual nature as both a halogenated aromatic system and a heterocyclic-containing molecule. This dual classification is significant because it indicates that the compound can participate in chemical reactions characteristic of both halogenated aromatics and heterocyclic compounds. The presence of two chlorine atoms in meta-positions relative to each other creates an electron-withdrawing effect that influences the reactivity of the aromatic system, while the dioxolane ring provides a site for potential nucleophilic attack and ring-opening reactions.

Within the hierarchy of benzophenone derivatives, this compound represents a third-generation derivative that incorporates design elements from both traditional halogenated compounds and modern heterocyclic chemistry. Comparative analysis with related compounds reveals distinct structural features that differentiate it from simpler derivatives. For example, comparison with 3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone, which has a molecular weight of 282.3 g/mol and CAS number 898779-45-8, demonstrates how substituent modifications can significantly alter molecular properties while maintaining the core benzophenone-dioxolane architecture.

| Compound Class | Structural Features | Representative Examples |

|---|---|---|

| Simple Benzophenones | Basic diphenylmethanone core | Diphenylmethanone (CAS: 119-61-9) |

| Halogenated Benzophenones | Halogen substituents on aromatic rings | This compound |

| Heterocyclic-Substituted Benzophenones | Heterocyclic ring attachments | 3'-(1,3-Dioxolan-2-YL)benzophenone derivatives |

| Multifunctional Benzophenones | Multiple functional group types | Compounds with both halogen and heterocyclic features |

The position of this compound within synthetic chemistry reflects its role as a versatile building block capable of serving multiple functions in complex synthetic sequences. The compound's classification as both a synthetic intermediate and a specialized reagent indicates its utility in applications ranging from pharmaceutical synthesis to materials science research. This multifunctional character positions it as a representative example of how modern organic chemistry approaches the design of compounds that can serve multiple synthetic roles while maintaining structural integrity and predictable reactivity patterns.

特性

IUPAC Name |

(3,5-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJJGBXGSJOPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645085 | |

| Record name | (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-61-0 | |

| Record name | Methanone, (3,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination Step

- The starting material, often α-acetyl-γ-butyrolactone or γ-butyrolactone derivatives, is subjected to nucleophilic chlorination.

- Chlorinating agents such as sulfuryl chloride or sulfonic acid chloride are added slowly to maintain reaction temperature between 5–10 °C.

- The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

- After reaction, the mixture is quenched with water and organic layers are separated and dried.

Example from Patent CN106565441A:

| Parameter | Conditions | Outcome |

|---|---|---|

| Reactants | α-acetyl-γ-butyrolactone (5 mol), sulfonic acid chloride (5.25 mol) | 99.1% yield of α'-chloro-α-acetyl-γ-butyrolactone |

| Temperature | 5–10 °C | Controlled to avoid side reactions |

| Addition time | 2–2.5 hours dripwise | Ensures controlled chlorination |

| Reaction monitoring | TLC | Ensures completion |

This step yields a high-purity chlorinated intermediate with yields up to 99% and content purity of 99.5%.

Ring-Opening and Substitution Step

- The chlorinated intermediate undergoes ring-opening in the presence of concentrated hydrochloric acid and Lewis acid catalysts such as anhydrous aluminum trichloride.

- Phase transfer catalysts like tetraethylammonium chloride or tetrabutylammonium bromide are used to facilitate the reaction.

- The reaction temperature is maintained around 95–105 °C with slow addition of the chlorinated intermediate over 4–8 hours, typically 6 hours.

- After completion, vacuum distillation is used to separate the product.

Example from Patent CN106565441A:

| Parameter | Conditions | Outcome |

|---|---|---|

| Catalysts | AlCl3 (0.08 mol), tetraethylammonium chloride (0.01 mol) | Efficient ring-opening and chlorination |

| Acid | 36–38% HCl (3–4 mol) | Provides acidic environment for ring-opening |

| Temperature | 95–105 °C | Optimal for reaction kinetics |

| Addition time | 4–8 hours (preferably 6 hours) | Controls reaction rate |

| Yield | 75–93% | High yield of 3,5-dichloro-2-pentanone |

Vacuum distillation is conducted at 120–140 °C under reduced pressure (0.04–0.06 MPa) to purify the product.

Alternative Method Using Sulfuryl Chloride and DMF

Another preparation approach involves:

- Cooling a mixture of γ-butyrolactone and dioxane below 5 °C.

- Slowly adding sulfuryl chloride and dioxane mixture followed by thermal reaction.

- Subsequent addition of thionyl chloride and a mixture of alcohol and DMF to promote chlorination.

- Addition of concentrated hydrochloric acid and methyl tricaprylammonium chloride as phase transfer catalyst.

- Extraction of the product azeotrope with diethyl ether, drying with sodium sulfate, filtration, and vacuum distillation.

Reaction Conditions Summary from Patent CN103709023A:

| Step | Reagents and Conditions | Time/Temperature | Yield/Remarks |

|---|---|---|---|

| Step 1: Chlorination | γ-butyrolactone (8.6 g), sulfuryl chloride (0.12 mol), dioxane | Below 5 °C, 2 hours | Controlled addition for safety |

| Step 2: Addition of thionyl chloride and alcohol/DMF | Thionyl chloride (0.15 mol), alcohol (0.15 mol), DMF (3 ml) | Room temp, 3–5 hours heating at ~55 °C | Promotes chlorination and substitution |

| Step 3: Acid catalysis | Concentrated HCl (30 ml), methyl tricaprylammonium chloride (1 g) | 50–60 °C, 1 hour | Phase transfer catalysis |

| Step 4: Purification | Ether extraction, drying, filtration, vacuum distillation | ~60 °C under reduced pressure | High purity product |

This method improves yield significantly compared to older methods, shortens reaction time, and increases raw material utilization.

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Sulfonic acid chloride method | α-acetyl-γ-butyrolactone, sulfonic acid chloride, HCl, AlCl3, phase transfer catalyst | 5–10 °C chlorination; 95–105 °C ring-opening | 75–93 | ~99 | Industrially scalable; high yield |

| Sulfuryl chloride + DMF method | γ-butyrolactone, sulfuryl chloride, thionyl chloride, alcohol, DMF, HCl, methyl tricaprylammonium chloride | <5 °C chlorination; 50–60 °C acid catalysis | Not specified, improved over 30% | High | Simplified technique; shorter time |

- Maintaining low temperatures during chlorination avoids side reactions and degradation.

- Use of phase transfer catalysts significantly improves the efficiency of ring-opening and chlorination steps.

- Vacuum distillation under reduced pressure is critical for obtaining high-purity final product.

- The choice of chlorinating agents and catalysts affects both yield and purity.

- The methods reported achieve yields up to 99% for intermediates and 75–93% for the final product, with purity levels around 99%, suitable for industrial applications.

The preparation of 3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone involves carefully controlled chlorination and ring-opening reactions facilitated by specific catalysts and acid media. Two main synthetic strategies have been developed, both yielding high purity and good yields with industrial scalability. The use of phase transfer catalysts and precise temperature control are critical factors for successful synthesis. Vacuum distillation and solvent extraction complete the purification process, ensuring the compound meets stringent quality requirements.

化学反応の分析

Types of Reactions

3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the benzophenone core can yield alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of substituted benzophenone derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

科学的研究の応用

Analytical Chemistry and Biochemistry

Fluorescent Probes:

One of the notable applications of this compound is in the synthesis of ratiometric fluorescent probes. These probes are specifically designed to detect cysteine selectively over other thiols like homocysteine and glutathione. The synthesis involves integrating 3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone into a fluorophore system that exhibits high sensitivity and selectivity for cysteine detection. This capability is crucial for biological assays and diagnostics where accurate quantification of cysteine is necessary.

Microwave-Assisted Synthesis:

In pharmacology, this compound plays a role in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. The incorporation of this compound into the synthetic pathway enhances the efficiency of producing this important pharmacological agent, which has implications in cardiovascular research and cellular signaling pathways.

Pharmaceutical Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Its interactions with various biological targets suggest it may influence enzyme activities and cellular pathways. Ongoing studies aim to elucidate its mechanisms of action fully, which could lead to its development as a therapeutic agent in treating infections or cancer .

Material Science

Functional Materials:

The compound is also being explored for its potential as a ligand or catalyst in various chemical reactions. Its unique structure allows it to participate in diverse experimental approaches aimed at synthesizing new materials with specific properties. This versatility makes it a candidate for applications in polymer science and materials engineering.

Case Studies and Research Findings

Detection of Cysteine:

A study demonstrated the successful application of this compound in developing a highly selective probe for cysteine detection in biological samples. The probe exhibited a significant response to changes in cysteine concentration while maintaining low interference from other thiols.

Synthesis Pathway Optimization:

Another case study focused on optimizing the synthesis pathway for KN-93 using microwave-assisted techniques involving this compound. The results indicated improved yields and reduced reaction times compared to traditional methods.

作用機序

The mechanism of action of 3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxolane ring and chlorine atoms play a crucial role in its binding affinity and specificity .

類似化合物との比較

Electronic and Reactivity Differences

- Chlorine vs. Methyl Substituents: The chlorine atoms in the target compound confer electron-withdrawing effects, enhancing electrophilic reactivity compared to the electron-donating methyl groups in 2,5-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone. This difference influences regioselectivity in lithiation reactions; for example, the target compound undergoes lithiation exclusively at the ortho-site to chlorine, whereas methyl-substituted analogues may exhibit divergent reactivity.

- Dioxolane Positioning : The dioxolane group in the 3'-position (target compound) versus alternative positions (e.g., spiro systems in 898762-31-7 ) alters steric and solubility profiles. Spiro derivatives exhibit higher molecular weights and complexity, favoring niche applications in drug discovery.

Research Findings and Implications

Structural Validation: Synthetic replication of natural benzophenones (e.g., Selagibenzophenone B) is critical to resolving misassignments, as demonstrated by spectral comparisons between natural and synthetic samples.

Reactivity Insights : The combined ortho-directing effects of chlorine substituents in the target compound dominate over dioxolane groups in lithiation reactions, enabling precise functionalization.

Diverse Applications : While methyl- and spiro-substituted analogues serve as intermediates, the target compound’s unique electronic profile positions it for exploration in agrochemicals or drug discovery.

生物活性

3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898759-61-0) is a benzophenone derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound exhibits a unique structure that may contribute to its biological properties, making it a candidate for further investigation.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two chlorine atoms and a dioxolane ring attached to the benzophenone backbone. The molecular formula is , with a molecular weight of approximately 323.18 g/mol .

Anticancer Activity

Several studies have investigated the anticancer potential of benzophenone derivatives, including this compound. Research indicates that this compound may exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of this compound

The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as EGFR inhibition and modulation of mitochondrial apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 625–1250 | |

| Pseudomonas aeruginosa | 500–1000 | |

| Candida albicans | >1000 |

These findings suggest that the compound possesses both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound induces cell death in cancer cells by triggering apoptotic pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Antimicrobial Effects : Its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

A recent study focused on the synthesis and biological evaluation of benzophenone derivatives highlighted the significant antitumor activity of compounds similar to this compound. The study utilized various cancer cell lines and reported IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics .

Q & A

Basic: What are the common synthetic routes for 3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone?

The compound is typically synthesized via Friedel-Crafts acylation or coupling reactions to introduce the benzophenone and dioxolane moieties. For example:

- Dioxane-based reactions : The 1,3-dioxolane ring can be formed using 1,4-dioxane as a solvent, with benzoylation steps facilitated by reagents like benzoyl chloride (e.g., in thiophene derivatives synthesis as seen in ).

- One-step strategies : Modern approaches leverage predictive databases (e.g., REAXYS, PISTACHIO) to design concise routes, minimizing intermediates and improving yield .

Advanced: How can reaction conditions be optimized for introducing the 1,3-dioxolane ring?

Optimization involves:

- Solvent selection : Polar aprotic solvents like THF or 1,4-dioxane enhance ring-closure efficiency .

- Catalyst choice : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., NaH) may stabilize intermediates .

- Temperature control : Room temperature or mild heating (40–60°C) prevents side reactions while ensuring completion .

- Predictive modeling : Tools like REAXYS_BIOCATALYSIS predict optimal conditions by analyzing analogous reactions .

Basic: What spectroscopic and analytical methods are used for characterization?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and dioxolane ring integrity.

- IR spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase methods, as demonstrated for structurally similar benzophenones .

Advanced: How can contradictions in crystallographic data be resolved?

- Software validation : SHELXL (for refinement) and SHELXD (for phase determination) cross-validate structural models .

- Twinned data handling : SHELXL’s twin refinement module addresses overlapping reflections in high-symmetry crystals .

- Comparative analysis : Overlay experimental X-ray structures (e.g., Acta Crystallographica reports) with DFT-optimized geometries .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential chloride fume emission during decomposition .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the dioxolane ring .

Advanced: How does the dioxolane moiety influence the compound’s reactivity in materials science?

- Electron-withdrawing effects : The dioxolane ring stabilizes the benzophenone core, enhancing photostability in fluorescence materials .

- Hydrolysis susceptibility : Under acidic conditions, the ring opens to form diols, enabling pH-responsive applications .

- Coordination chemistry : The ether oxygen can act as a weak ligand in metal-organic frameworks (MOFs) .

Advanced: What computational strategies predict the compound’s metabolic or environmental degradation pathways?

- BKMS_METABOLIC database : Predicts phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- QSAR modeling : Relates substituent electronegativity (Cl, dioxolane) to biodegradation rates .

- REAXYS_RINGBREAKER : Simulates cleavage pathways of the dioxolane ring under oxidative conditions .

Advanced: How to analyze conflicting spectral data (e.g., NMR vs. XRD)?

- Multi-technique validation : Compare XRD bond lengths/angles with NMR-derived coupling constants (e.g., J-values for stereochemistry) .

- DFT calculations : Optimize the structure using Gaussian or ORCA and simulate NMR/IR spectra for direct comparison .

- Solvent effects : Account for solvent-induced shifts in NMR by referencing databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。